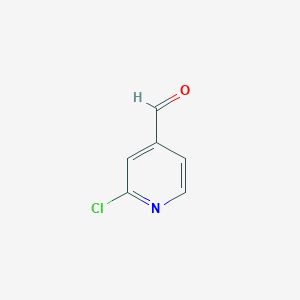
2-氯异烟酰醛
描述
Synthesis Analysis
The synthesis of 2-Chloroisonicotinaldehyde involves several chemical strategies, including oxidation, chlorination, and hydrolysis reactions. For instance, 2-Chloronicotinic acid, a closely related compound, is synthesized from 3-cyanopyridine through oxidation and chlorination processes, followed by hydrolysis, achieving a total yield of 75.1% under optimized conditions (Shi Wei-bing, 2009). Another method utilizes palladium complexes derived from 2-oxopropionaldehyde phenylhydrazones, showcasing the chemical versatility and potential pathways for synthesizing related compounds (J. Albert et al., 1997).
Molecular Structure Analysis
The molecular structure of 2-Chloroisonicotinaldehyde derivatives, such as palladium complexes, has been elucidated through X-ray diffraction techniques. These studies reveal bond distances and angles similar to related metallacycles, indicating the presence of strong intramolecular hydrogen bonds and the existence of compounds in specific tautomeric forms (J. Albert et al., 1997).
Chemical Reactions and Properties
2-Chloroisonicotinaldehyde and its derivatives participate in a variety of chemical reactions, including the Baylis-Hillman reaction, which has been utilized to synthesize multisubstituted quinolines from substituted 2-chloronicotinaldehydes. These reactions demonstrate the compound's utility in creating structures with significant antimicrobial activity (P. Narender et al., 2006).
科学研究应用
化学合成和生物学评价:2-氯喹啉-3-甲醛等相关化合物的化学进展带来了改进的合成方法、生物学评价和合成应用,这可能与 2-氯异烟酰醛相关 (Hamama、Ibrahim、Gooda 和 Zoorob,2018)。
农药和药物合成中的生物催化:已经发现一种红球菌属红球菌菌株可以有效地将 2-氯-3-氰基吡啶转化为 2-氯烟酸,这一过程对农药和药物的合成具有潜力 (Jin、Li、Liu、Zheng 和 Shen,2011)。
在 COVID-19 治疗中的潜力:氯喹在结构上与 2-氯异烟酰醛等氯化化合物有关,基于先前的抗病毒研究,已显示出在治疗 COVID-19 中的潜力 (Touret 和 de Lamballerie,2020)。
亚硝胺形成中的催化:研究表明,甲醛和缩醛等化合物可以催化仲胺转化为亚硝胺,这可能与了解 2-氯异烟酰醛的反应性有关 (Keeper 和 Roller,1973)。
工业生物催化:一种特定的泛菌属酰胺酶显示出作为 2-氯烟酸工业生产生物催化剂的希望,突出了在工业中的潜在应用 (Zheng、Jin、Wu、Tang、Jin 和 Zheng,2018)。
环境应用:涉及 2-氯联苯等与 2-氯异烟酰醛在结构上相关的化合物的,光催化降解研究提供了从水中去除此类污染物的见解 (Hong、Wang 和 Bush,1998)。
安全和危害
2-Chloroisonicotinaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this chemical .
属性
IUPAC Name |
2-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOSTQMFOYHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376645 | |
| Record name | 2-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroisonicotinaldehyde | |
CAS RN |
101066-61-9 | |
| Record name | 2-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

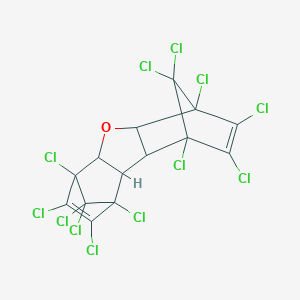
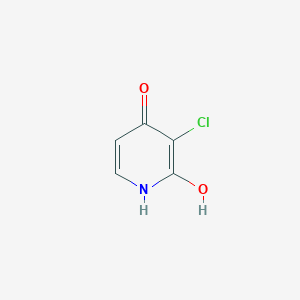
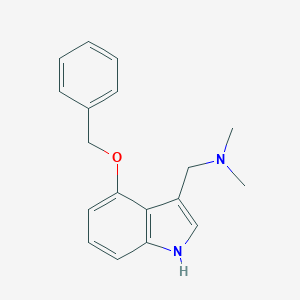
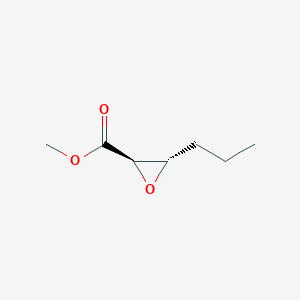
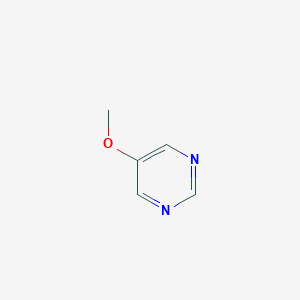
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
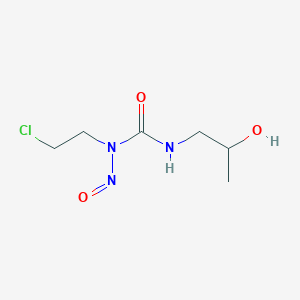
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)

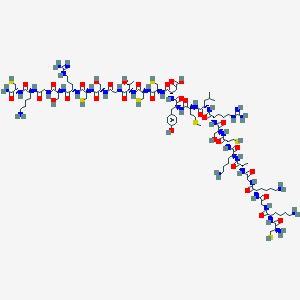
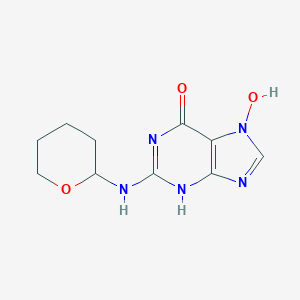
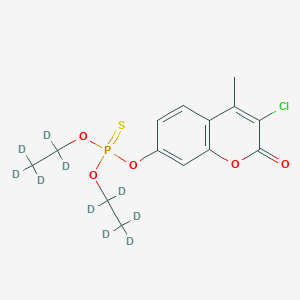
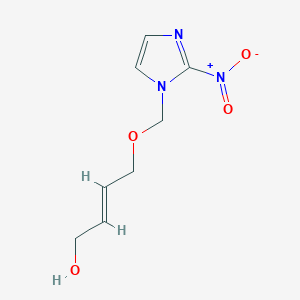
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)